Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a quinoxaline core linked to a piperidine ring through a methanone bridge, with an additional trifluoromethyl-substituted oxadiazole moiety
Properties
IUPAC Name |
quinoxalin-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c18-17(19,20)16-24-23-14(27-16)10-4-3-7-25(9-10)15(26)13-8-21-11-5-1-2-6-12(11)22-13/h1-2,5-6,8,10H,3-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXKZDPANHQQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)C4=NN=C(O4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions:
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Formation of the Quinoxaline Core:
Starting Materials: o-phenylenediamine and 1,2-dicarbonyl compounds.
Reaction Conditions: The condensation reaction is carried out under reflux in ethanol or acetic acid, yielding the quinoxaline ring.
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Synthesis of the Oxadiazole Ring:
Starting Materials: Hydrazides and carboxylic acids or their derivatives.
Reaction Conditions: Cyclization is achieved using dehydrating agents like phosphorus oxychloride or sulfuric acid.
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Formation of the Piperidine Ring:
Starting Materials: Piperidine derivatives.
Reaction Conditions: Piperidine is typically introduced through nucleophilic substitution reactions.
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Coupling Reactions:
Linking the Fragments: The quinoxaline, oxadiazole, and piperidine fragments are coupled using appropriate linkers and coupling agents like carbodiimides or phosphonium salts.
Industrial Production Methods: Industrial synthesis may involve optimization of the above steps to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up production efficiently.
Types of Reactions:
Oxidation: The quinoxaline core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoxaline ring can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The trifluoromethyl group on the oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted oxadiazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Agents: Potential use in the development of drugs targeting specific cancer pathways.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Quinoxaline Derivatives: Such as quinoxaline-2-carboxamides, which are known for their antimicrobial properties.
Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles, which exhibit a range of biological activities.
This compound’s diverse structural features and reactivity make it a valuable subject for ongoing scientific investigation and application development.
Biological Activity
Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure
The compound features a quinoxaline core linked to a piperidine ring and a trifluoromethyl-substituted oxadiazole moiety. This unique structure is hypothesized to contribute to its biological efficacy.
Anticancer Activity
Research indicates that quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that quinoxaline-based compounds can induce apoptosis in various cancer cell lines. A notable study demonstrated that a related compound accelerated apoptosis in MCF cell lines with an IC50 value of 25.72 ± 3.95 μM, suggesting significant potential for tumor suppression in vivo .
Case Study: Anticancer Efficacy
In a study involving tumor-bearing mice, the administration of quinoxaline derivatives resulted in reduced tumor growth compared to control groups. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
| Compound | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Quinoxaline Derivative 1 | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| Quinoxaline Derivative 2 | PC3 (Prostate) | 18.0 | Inhibits growth |
Antimicrobial Activity
Quinoxaline derivatives also demonstrate notable antimicrobial properties. The introduction of the oxadiazole moiety has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria.
Research Findings
A study reported that certain quinoxaline derivatives exhibited higher antibacterial activity than traditional antibiotics, with some compounds showing MIC values as low as 1 μg/mL against resistant strains . The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the quinoxaline ring could optimize antimicrobial efficacy.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Quinoxaline Derivative A | Staphylococcus aureus | 1 |
| Quinoxaline Derivative B | Escherichia coli | 5 |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, quinoxaline derivatives have shown anti-inflammatory properties. A recent study evaluated the in vivo anti-inflammatory activity of related compounds, revealing significant reductions in inflammation markers in treated animals compared to controls .
The anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases.
Scientific Research Applications
Antimicrobial Activity
Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial and antifungal activities. For example, derivatives of quinoxaline have demonstrated high efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. Notably, some derivatives showed comparable or superior activity to established antibiotics such as ciprofloxacin and vancomycin .
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 1 µg/mL |
| Compound B | Escherichia coli | 2 µg/mL |
| Compound C | Candida albicans | 0.5 µg/mL |
Anticancer Properties
Research has also highlighted the potential of quinoxaline derivatives in cancer therapy. The unique structural features of these compounds allow them to interact with multiple biological targets involved in tumor growth and metastasis. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Study on Antimicrobial Efficacy
A study published in MDPI examined a series of quinoxaline derivatives for their antimicrobial properties against various pathogens. The results indicated that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of conventional antibiotics .
Evaluation of Anticancer Activity
Another research effort focused on the anticancer potential of quinoxaline derivatives. The study involved screening several compounds against human cancer cell lines, revealing that some derivatives induced apoptosis through the activation of caspase pathways . This finding emphasizes the therapeutic potential of quinoxaline-based drugs in oncology.
Q & A
Q. What are the key synthetic pathways for Quinoxalin-2-yl(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation of quinoxaline derivatives with functionalized piperidine intermediates. A critical step is the formation of the 1,3,4-oxadiazole ring, which typically requires cyclization of acylhydrazides using reagents like POCl₃ or PCl₅ under reflux . Optimization strategies include:
- Temperature control : Maintaining 80–100°C during cyclization to avoid side reactions.
- Catalyst selection : Triethylamine or DIPEA improves reaction efficiency in polar aprotic solvents (e.g., DMSO, DMF) .
- Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization (ethanol/water) enhances purity. Typical yields range from 60–80% .
Q. How is the compound’s structural integrity validated, and what analytical techniques are recommended?
- Methodological Answer :
- X-ray crystallography : Resolves 3D conformation and confirms the trifluoromethyl-oxadiazole and piperidine-quinoxaline linkages. Example parameters: Space group , , and .
- Spectroscopy :
- ¹H/¹³C NMR : Key peaks include δ 8.5–9.0 ppm (quinoxaline protons) and δ 3.5–4.5 ppm (piperidine CH₂).
- HRMS : Exact mass confirmation (e.g., , calc. 396.1092) .
- Purity assessment : HPLC-MS (C18 column, acetonitrile/water + 0.1% TFA) with >95% purity threshold .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets, and what contradictions might arise between in silico and experimental data?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). The trifluoromethyl-oxadiazole moiety often engages in hydrophobic interactions, while the quinoxaline ring may π-stack with aromatic residues .
- Contradiction resolution : Discrepancies between predicted and experimental IC₅₀ values may stem from:
- Solvent effects : Docking assumes aqueous environments, while assays may use DMSO.
- Protein flexibility : Static vs. dynamic (MD simulations) models. Cross-validate with SPR or ITC binding assays .
Q. What strategies address conflicting data in SAR studies involving modifications to the trifluoromethyl-oxadiazole group?
- Methodological Answer :
- Systematic substitution : Replace CF₃ with Cl, CH₃, or NO₂ to assess electronic effects on bioactivity. For example, CF₃ enhances metabolic stability but may reduce solubility .
- Data normalization : Use standardized assays (e.g., ATPase inhibition, cell viability via MTT) to minimize variability. Replicate experiments ≥3 times.
- Meta-analysis : Compare results across published analogs (e.g., anti-proliferative IC₅₀ values in MDA-MB-231 cells) to identify trends .
Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be mitigated for this compound?
- Methodological Answer :
- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen to improve absorption .
- Metabolic profiling : LC-MS/MS analysis of plasma/tissue samples identifies major metabolites (e.g., oxidative defluorination) and guides structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
